5'-O-DMT-rI

Description

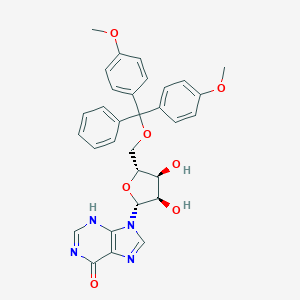

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N4O7/c1-39-22-12-8-20(9-13-22)31(19-6-4-3-5-7-19,21-10-14-23(40-2)15-11-21)41-16-24-26(36)27(37)30(42-24)35-18-34-25-28(35)32-17-33-29(25)38/h3-15,17-18,24,26-27,30,36-37H,16H2,1-2H3,(H,32,33,38)/t24-,26-,27-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXVLEMIGAJLIN-BQOYKFDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=CNC6=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Cornerstone of RNA Synthesis: A Technical Guide to 5'-O-DMT-rI and its Role in Oligonucleotide Production

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5'-O-DMT-riboinosine (5'-O-DMT-rI) and its central role in the chemical synthesis of RNA oligonucleotides. As the demand for synthetic RNA for therapeutics, diagnostics, and research tools continues to grow, a thorough understanding of the underlying chemistry and methodologies is paramount. This document details the phosphoramidite method, the most widely used strategy for oligonucleotide synthesis, with a specific focus on the incorporation of inosine and other ribonucleosides. It provides detailed experimental protocols, quantitative data on synthesis efficiency, and troubleshooting guidance for common challenges in RNA synthesis.

Introduction to Phosphoramidite-Based Oligonucleotide Synthesis

The chemical synthesis of RNA is a complex process that relies on the sequential addition of protected ribonucleoside phosphoramidites to a growing chain on a solid support.[1][2] Each synthesis cycle consists of four key steps: deblocking, coupling, capping, and oxidation.[2][] A critical aspect of this methodology is the use of protecting groups to prevent unwanted side reactions at reactive sites on the nucleobase, the 2'-hydroxyl group of the ribose sugar, and the phosphate backbone.[4]

The 5'-hydroxyl group is typically protected by a dimethoxytrityl (DMT) group, an acid-labile moiety whose removal allows for the stepwise elongation of the oligonucleotide chain in the 3' to 5' direction. The characteristic orange color of the DMT cation upon its cleavage with an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) allows for real-time monitoring of the coupling efficiency of each step.

For RNA synthesis, the presence of the 2'-hydroxyl group necessitates an additional protecting group that is stable throughout the synthesis cycle but can be removed during the final deprotection steps. The most commonly used 2'-hydroxyl protecting group is the tert-butyldimethylsilyl (TBDMS) group. This guide will focus on the use of 5'-O-DMT-2'-O-TBDMS protected ribonucleoside phosphoramidites, including the inosine phosphoramidite (5'-O-DMT-2'-O-TBDMS-rI-3'-CE phosphoramidite).

The Structure of this compound Phosphoramidite

The building block for incorporating inosine into an RNA oligonucleotide is a complex molecule with several key functional groups, each playing a crucial role in the synthesis process.

Caption: Chemical structure of 5'-O-DMT-2'-O-TBDMS-rI-3'-CE phosphoramidite.

The Automated RNA Synthesis Cycle

The synthesis of RNA oligonucleotides is performed on an automated synthesizer that carries out a four-step cycle for each nucleotide addition.

Caption: The four-step automated solid-phase RNA synthesis cycle.

Quantitative Data on Synthesis Efficiency

The efficiency of each coupling step is critical, as the overall yield of the full-length oligonucleotide is a product of the individual step efficiencies. For RNA synthesis, the steric hindrance from the 2'-O-protecting group can slightly lower coupling efficiencies compared to DNA synthesis.

| Parameter | DNA Synthesis | RNA Synthesis (2'-O-TBDMS) | RNA Synthesis (2'-O-TOM) |

| Typical Coupling Efficiency | 99.7% | 98.7% | 98.9% |

| Activator | ETT or BTT | ETT or BTT | ETT or BTT |

| Coupling Time | ~30 seconds | 5-10 minutes | 5-10 minutes |

| Theoretical Yield of a 20mer | ~94% | ~76% | ~79% |

| Theoretical Yield of a 50mer | ~86% | ~53% | ~57% |

Note: Theoretical yields are calculated as (Coupling Efficiency)^n, where n is the number of coupling cycles. Actual yields may be lower due to incomplete reactions and losses during purification.

Experimental Protocols

Automated Solid-Phase RNA Synthesis (1 µmol scale)

This protocol outlines the steps for automated synthesis of an RNA oligonucleotide using 5'-O-DMT-2'-O-TBDMS protected phosphoramidites.

Reagents and Solutions:

-

Phosphoramidites: 0.1 M solution of each 5'-O-DMT-2'-O-TBDMS-rN-3'-CE phosphoramidite (rA(Bz), rC(Ac), rG(iBu), rU, or rI) in anhydrous acetonitrile.

-

Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

-

Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane.

-

Capping Reagents:

-

Cap A: Acetic anhydride/2,6-lutidine/THF (1:1:8 v/v/v).

-

Cap B: 16% N-Methylimidazole in THF.

-

-

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

-

Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside attached.

Synthesis Cycle on an Automated Synthesizer:

-

Deblocking: The solid support is treated with the deblocking solution to remove the 5'-DMT group from the immobilized nucleoside. The trityl cation is washed away, and its absorbance at 498 nm can be measured to determine the coupling efficiency of the previous cycle.

-

Coupling: The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The coupling reaction is allowed to proceed for 5-10 minutes.

-

Capping: A mixture of Cap A and Cap B is delivered to the column to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants.

-

Oxidation: The oxidizing solution is passed through the column to convert the unstable phosphite triester linkage to a stable phosphate triester.

-

Wash: The column is thoroughly washed with anhydrous acetonitrile between each step to remove excess reagents and byproducts.

-

Repeat: The cycle is repeated until the desired sequence is assembled. The synthesis is typically performed "DMT-on," meaning the final 5'-DMT group is not removed by the synthesizer.

Cleavage and Deprotection of RNA Oligonucleotides

After synthesis, the oligonucleotide must be cleaved from the solid support, and all protecting groups must be removed.

Reagents:

-

Cleavage and Base Deprotection: A 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%) (AMA).

-

2'-O-TBDMS Deprotection: Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

-

Quenching Buffer: e.g., isopropoxytrimethylsilane or a dedicated quenching buffer.

Procedure:

-

Cleavage and Base/Phosphate Deprotection:

-

Transfer the solid support to a screw-cap vial.

-

Add 1 mL of AMA solution.

-

Incubate at 65 °C for 10-15 minutes.

-

Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.

-

Evaporate the solution to dryness.

-

-

2'-O-TBDMS Group Removal (DMT-on):

-

Resuspend the dried oligonucleotide in anhydrous DMSO.

-

Add triethylamine (TEA) followed by TEA·3HF.

-

Incubate at 65 °C for 2.5 hours.

-

Quench the reaction by adding a suitable quenching buffer.

-

Purification and Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for purifying and analyzing synthetic oligonucleotides. For DMT-on oligonucleotides, reverse-phase (RP) HPLC is particularly effective.

RP-HPLC for DMT-on Purification:

-

Column: A C18 reverse-phase column.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient of increasing acetonitrile concentration.

-

Detection: UV absorbance at 260 nm.

The lipophilic DMT group causes the full-length product to be strongly retained on the column, while the "failure" sequences (which are capped and lack a DMT group) elute earlier. The DMT-on peak is collected, and the DMT group is then removed by treatment with an acid (e.g., 80% acetic acid) before a final desalting step.

Anion-Exchange (AEX) HPLC for Purity Analysis:

AEX-HPLC separates oligonucleotides based on their charge, providing excellent resolution of different lengths. This method is often used for final purity analysis after the DMT group has been removed.

-

Column: A strong anion-exchange column (e.g., DNAPac).

-

Mobile Phase: A salt gradient (e.g., NaCl or NaClO4) in a buffered solution (e.g., Tris or NaOH).

-

Temperature: Elevated temperatures (e.g., 60-80 °C) are often used to denature any secondary structures.

Troubleshooting Common Issues in RNA Synthesis

Low coupling efficiency is a common problem in RNA synthesis, leading to low yields of the full-length product.

| Issue | Potential Cause(s) | Troubleshooting Steps |

| Low Coupling Efficiency | 1. Moisture in reagents (especially acetonitrile and phosphoramidites). 2. Degraded phosphoramidites or activator. 3. Suboptimal coupling time. 4. Blockage in the synthesizer's fluidics. | 1. Use fresh, anhydrous reagents. 2. Ensure proper storage of phosphoramidites and activator under inert gas. 3. Increase the coupling time, especially for sterically hindered phosphoramidites. 4. Perform regular maintenance on the DNA/RNA synthesizer. |

| Poor Final Purity | 1. Inefficient capping. 2. Incomplete deprotection. 3. Suboptimal purification. | 1. Ensure fresh capping reagents are used. 2. Follow deprotection protocols carefully, ensuring correct temperatures and incubation times. 3. Optimize HPLC purification conditions (gradient, flow rate, column choice). |

Conclusion

The synthesis of RNA oligonucleotides using 5'-O-DMT protected phosphoramidites is a robust and well-established methodology that is fundamental to many areas of modern biotechnology and medicine. A thorough understanding of the chemistry of the synthesis cycle, the role of protecting groups, and the protocols for deprotection and purification is essential for obtaining high-quality RNA. While challenges such as the steric hindrance of the 2'-hydroxyl protecting group remain, ongoing optimization of reagents and protocols continues to improve the efficiency and reliability of RNA synthesis, enabling the production of increasingly complex and longer RNA molecules for a wide range of applications.

References

Synthesis of 5'-O-DMT-Inosine: A Technical Guide for RNA Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5'-O-DMT-inosine, a crucial building block for the chemical synthesis of RNA oligonucleotides used in a wide array of research and therapeutic applications. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the efficient and successful preparation of this key reagent.

Introduction

Inosine, a naturally occurring purine nucleoside, plays a significant role in various biological processes. When incorporated into RNA sequences, it can introduce structural diversity and modulate biological activity. The chemical synthesis of inosine-containing RNA oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling the exploration of RNA structure-function relationships, the development of RNA-based therapeutics, and the synthesis of probes for diagnostic assays.

A critical step in the solid-phase synthesis of RNA is the protection of the reactive functional groups of the nucleoside monomers. The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group. This acid-labile protecting group offers robust protection during the synthesis cycles and its hydrophobicity facilitates the purification of the desired full-length oligonucleotides.[1] This guide focuses on the synthesis of 5'-O-DMT-inosine and its subsequent conversion to the phosphoramidite derivative, the reactive monomer used in automated RNA synthesizers.

Synthetic Pathway Overview

The synthesis of 5'-O-DMT-inosine phosphoramidite involves a two-step process. The first step is the selective protection of the 5'-hydroxyl group of inosine with 4,4'-dimethoxytrityl chloride (DMT-Cl). The second step involves the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety.

Experimental Protocols

Synthesis of 5'-O-(4,4'-Dimethoxytrityl)inosine

This protocol describes the selective protection of the 5'-hydroxyl group of inosine.

Materials:

-

Inosine

-

Anhydrous Pyridine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Inosine is dried by co-evaporation with anhydrous pyridine and then dissolved in anhydrous pyridine.

-

The solution is cooled in an ice bath, and 4,4'-dimethoxytrityl chloride (typically 1.1-1.3 equivalents) is added portion-wise with stirring under an inert atmosphere (e.g., argon or nitrogen).[2][3]

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 3-16 hours) while monitoring the progress by thin-layer chromatography (TLC).[2][4]

-

Upon completion, the reaction is quenched by the addition of methanol.

-

The solvent is removed under reduced pressure. The residue is redissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a suitable eluent system, such as a gradient of methanol in dichloromethane, often containing a small amount of triethylamine (e.g., 0.5%) to prevent detritylation.

Synthesis of 5'-O-DMT-Inosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite

This protocol details the conversion of 5'-O-DMT-inosine to its phosphoramidite derivative.

Materials:

-

5'-O-DMT-Inosine

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

Anhydrous Ethyl Acetate

-

Anhydrous Hexane

-

Triethylamine (TEA)

-

Silica gel for column chromatography

Procedure:

-

5'-O-DMT-Inosine is dried under high vacuum and dissolved in anhydrous dichloromethane under an inert atmosphere.

-

N,N-Diisopropylethylamine (DIPEA) is added to the solution.

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise to the stirred solution at room temperature.

-

The reaction is stirred for a designated period (e.g., 1-2 hours) at room temperature, with progress monitored by TLC.

-

The reaction is quenched with methanol and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using an eluent system such as a mixture of ethyl acetate and hexane containing a small amount of triethylamine.

Data Presentation

Reaction Parameters and Yields

| Step | Reactant | Reagents | Solvent | Reaction Time (h) | Typical Yield (%) | Reference |

| 1 | Inosine | DMT-Cl, Pyridine | Pyridine | 3 - 16 | 65 - 85 | |

| 2 | 5'-O-DMT-Inosine | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA | Dichloromethane | 1 - 2 | 80 - 95 |

Characterization Data

| Compound | Technique | Key Data | Reference |

| Inosine | 1H NMR (D2O) | δ 8.33 (s, 1H, H8), 8.21 (s, 1H, H2), 6.07 (d, 1H, H1') | |

| MS (ESI+) | m/z 269.1 [M+H]+ | ||

| 5'-O-DMT-Inosine | 1H NMR (CDCl3) | δ 7.9-8.1 (s, purine H), 7.2-7.5 (m, DMT Ar-H), 6.8-6.9 (d, DMT Ar-H), 6.0-6.2 (d, H1'), 3.7-3.8 (s, OCH3) | |

| MS (ESI+) | m/z 571.2 [M+H]+, 593.2 [M+Na]+ (Calculated for C31H30N4O7) | ||

| 5'-O-DMT-Inosine Phosphoramidite | 31P NMR (CDCl3) | δ ~149-151 ppm | |

| MS (ESI+) | m/z 771.3 [M+H]+, 793.3 [M+Na]+ (Calculated for C40H47N6O8P) |

Note: Specific NMR chemical shifts for 5'-O-DMT-inosine can vary slightly depending on the solvent and instrument. The provided values are typical ranges based on related compounds.

Experimental Workflow Diagram

The following diagram illustrates the key steps and reagents involved in the synthesis and purification of 5'-O-DMT-inosine.

Conclusion

The synthesis of 5'-O-DMT-inosine is a fundamental procedure for the advancement of RNA research and the development of novel nucleic acid-based technologies. The protocols and data presented in this guide offer a comprehensive resource for researchers, enabling the reliable production of this essential building block. Careful execution of the described steps, coupled with diligent monitoring and purification, will ensure the high quality of the final product, which is paramount for its successful application in automated RNA synthesis.

References

A Technical Guide to the Solubility and Storage of 5'-O-DMT-rI for Researchers

This document provides a comprehensive overview of the solubility and storage conditions for 5'-O-DMT-rI (5'-O-(4,4'-Dimethoxytrityl)-inosine), a crucial protected ribonucleoside for the synthesis of oligonucleotides. This guide is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Overview and Chemical Properties

This compound is a modified inosine nucleoside where the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group. This protection is fundamental for its application in the phosphoramidite method of solid-phase oligonucleotide synthesis. The DMT group is acid-labile, allowing for its controlled removal during the synthesis cycle to enable the stepwise addition of nucleotide monomers in the 3' to 5' direction.

Chemical Information:

-

CAS Number: 119898-59-8

-

Molecular Formula: C₃₁H₃₀N₄O₇

-

Molecular Weight: 570.59 g/mol

Solubility of this compound

The solubility of this compound is a critical factor for its effective use in both in vitro and in vivo applications. The compound exhibits high solubility in dimethyl sulfoxide (DMSO).

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in DMSO. It is important to note that for achieving this concentration, physical methods of dissolution are necessary.

| Solvent | Concentration | Molarity (approx.) | Notes |

| DMSO | 250 mg/mL | 438.14 mM | Requires sonication to fully dissolve. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1][2][3] |

For in vivo studies, while not the primary focus of this guide, several solvent systems can be employed to achieve a clear solution, although at lower concentrations. Examples include formulations with DMSO, PEG300, Tween-80, and saline, or with SBE-β-CD.[1]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the recommended procedure for preparing a concentrated stock solution of this compound in DMSO.

Materials:

-

This compound solid

-

Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)

-

Sterile, RNase-free microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mM solution, add approximately 1.75 mL of DMSO per 1 mg of solid).

-

Initial Mixing: Briefly vortex the tube to suspend the solid in the solvent.

-

Sonication: Place the tube in an ultrasonic water bath. Sonicate the mixture until the solid is completely dissolved.[1] This may take several minutes.

-

Gentle Heating (Optional): If dissolution is slow, the tube can be gently warmed to 37°C and then sonicated.

-

Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes to prevent contamination and degradation from repeated freeze-thaw cycles. Store immediately under the recommended conditions.

Storage and Stability

Proper storage of this compound, both in its solid form and as a stock solution, is crucial for maintaining its integrity and ensuring reliable experimental results.

Storage Recommendations

The following table provides the recommended storage conditions for this compound.

| Form | Storage Temperature | Duration | Conditions |

| Solid | -20°C | ≥ 12 months | Store in a dry, dark environment. Shipped at ambient temperature. |

| Stock Solution | -80°C | up to 6 months | Protect from light. Aliquoting is highly recommended. |

| Stock Solution | -20°C | up to 1 month | Protect from light. Suitable for short-term storage. |

Application in Oligonucleotide Synthesis Workflow

This compound is a key component in the automated synthesis of RNA oligonucleotides via the phosphoramidite method. The DMT group on the 5' position of the ribose is central to the cycle of nucleotide addition.

Caption: Workflow of a single cycle in phosphoramidite oligonucleotide synthesis.

This diagram illustrates the four main steps in a single cycle of solid-phase oligonucleotide synthesis. The process begins with the deprotection (detritylation) of the 5'-hydroxyl group. The next activated monomer, in this case, a this compound phosphoramidite, is then coupled to the growing chain. Unreacted chains are capped to prevent the formation of deletion mutants. Finally, the newly formed phosphite linkage is oxidized to a more stable phosphate linkage. This cycle is repeated until the desired oligonucleotide sequence is assembled.

References

An In-depth Technical Guide to Exploratory Studies Involving 5'-O-DMT-rI Incorporation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the incorporation of 5'-O-DMT-ribo-inosine (5'-O-DMT-rI) into synthetic oligonucleotides. It covers the fundamental principles, detailed experimental protocols, and the functional implications of inosine-containing RNA in biological systems, with a focus on its role in modulating the innate immune response. This document is intended to serve as a valuable resource for researchers and professionals in the fields of nucleic acid chemistry, molecular biology, and drug development.

Introduction

Inosine, a naturally occurring purine nucleoside, is a significant post-transcriptional modification in RNA, arising from the deamination of adenosine. This modification, catalyzed by adenosine deaminases acting on RNA (ADARs), can profoundly impact RNA structure and function. The incorporation of inosine into synthetic oligonucleotides offers a powerful tool to investigate these biological processes and to develop novel therapeutic agents. The use of this compound as a phosphoramidite building block in solid-phase oligonucleotide synthesis allows for the precise, site-specific introduction of inosine into RNA sequences. This guide will delve into the technical aspects of this process and explore the downstream applications of the resulting inosine-modified oligonucleotides.

Data Presentation

Table 1: Thermodynamic Stability of RNA Duplexes Containing Inosine

The incorporation of inosine alters the thermodynamic stability of RNA duplexes. The following table summarizes the melting temperatures (Tm) and thermodynamic parameters for RNA duplexes containing I-U and I-C base pairs compared to standard Watson-Crick and G-U wobble pairs.

| Duplex Sequence (5'-3') | Partner (5'-3') | Tm (°C) | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference |

| GGCA UGCC | GGCAU GCC | 64.5 | -10.3 | -63.7 | -171.9 | [1] |

| GGCG UGCC | GGCAU GCC | 53.5 | -8.1 | -53.5 | -145.4 | [1] |

| GGCI UGCC | GGCAU GCC | 39.5 | -5.7 | -43.1 | -120.6 | [1] |

| GGCA CGCC | GGCGC GCC | - | - | - | - | [2] |

| GGCG CGCC | GGCGC GCC | 73.2 | -12.2 | -72.6 | -193.8 | [2] |

| GGCI CGCC | GGCGC GCC | 60.1 | -9.8 | -60.8 | -163.6 |

Data is presented for duplexes in 1 M NaCl buffer. Thermodynamic parameters are for the formation of the duplex.

Table 2: Dose-Dependent Induction of Cytokines by Inosine-Containing ssRNA

Inosine-modified single-stranded RNA (ssRNA) can be recognized by innate immune receptors, such as Toll-like receptors (TLRs), leading to the production of cytokines. This table presents the dose-dependent induction of Tumor Necrosis Factor-alpha (TNF-α) by a synthetic ssRNA containing inosine modifications (ssIA) in human peripheral blood mononuclear cells (PBMCs).

| ssRNA Concentration (nM) | TNF-α Production (pg/mL) with ssIA | TNF-α Production (pg/mL) with control ssN | Reference |

| 10 | ~100 | < 50 | |

| 100 | ~400 | < 50 | |

| 300 | ~800 | ~100 | |

| 600 | ~1200 | ~200 |

ssIA is an immunostimulatory ssRNA with adenosine to inosine substitutions. ssN is the corresponding unmodified ssRNA.

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMT-2'-O-TBDMS-Inosine-3'-O-Phosphoramidite

This protocol describes the preparation of the key building block for incorporating inosine into RNA using an automated synthesizer.

Materials:

-

Inosine

-

1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane

-

4,4'-dimethoxytrityl chloride (DMT-Cl)

-

tert-butyldimethylsilyl chloride (TBDMS-Cl)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

Pyridine, Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

-

Silica gel for chromatography

Procedure:

-

Protection of 3' and 5' hydroxyls: React inosine with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane in pyridine to protect the 3' and 5' hydroxyl groups. Purify the product by silica gel chromatography.

-

Selective deprotection of the 5' hydroxyl: Treat the protected inosine with a fluoride source (e.g., TBAF) to selectively remove the 5'-silyl protecting group.

-

Introduction of the DMT group: React the 5'-deprotected intermediate with DMT-Cl in pyridine to introduce the acid-labile 5'-O-DMT group. Purify by silica gel chromatography.

-

Protection of the 2' hydroxyl: React the 5'-O-DMT protected inosine with TBDMS-Cl in the presence of a base (e.g., silver nitrate) to protect the 2'-hydroxyl group. Purify the desired 2'-O-TBDMS isomer by silica gel chromatography.

-

Phosphitylation: React the fully protected 5'-O-DMT-2'-O-TBDMS-inosine with 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., N,N-diisopropylethylamine) in anhydrous DCM to yield the final phosphoramidite product. Purify by precipitation or flash chromatography.

Protocol 2: Automated Solid-Phase Synthesis of Inosine-Containing RNA

This protocol outlines the general steps for incorporating the inosine phosphoramidite into an RNA oligonucleotide using an automated DNA/RNA synthesizer.

Materials:

-

Controlled pore glass (CPG) solid support functionalized with the first nucleoside.

-

Standard DNA/RNA phosphoramidites (A, C, G, U) and this compound phosphoramidite, dissolved in anhydrous acetonitrile.

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole).

-

Capping reagents (e.g., acetic anhydride and 1-methylimidazole).

-

Oxidizing agent (e.g., iodine in THF/water/pyridine).

-

Deblocking solution (e.g., trichloroacetic acid in DCM).

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide and ethanol).

Procedure (performed by the synthesizer):

-

Deblocking: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with the deblocking solution.

-

Coupling: The this compound phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl of the growing oligonucleotide chain. Coupling efficiencies for modified phosphoramidites are typically high, often exceeding 99%.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing agent.

-

Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the desired sequence.

-

Final Deblocking: The terminal 5'-DMT group is removed.

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and all base and phosphate protecting groups are removed by incubation in the cleavage and deprotection solution.

Protocol 3: Purification and Analysis of Inosine-Containing RNA

Materials:

-

Denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) system.

-

Desalting columns.

-

UV-Vis spectrophotometer.

-

Mass spectrometer (e.g., MALDI-TOF or ESI).

Procedure:

-

Purification: The crude oligonucleotide is purified by denaturing PAGE or reverse-phase HPLC to isolate the full-length product.

-

Desalting: The purified oligonucleotide is desalted using a desalting column to remove salts from the purification buffers.

-

Quantification: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm using a UV-Vis spectrophotometer.

-

Analysis: The identity and purity of the final product are confirmed by mass spectrometry.

Mandatory Visualization

Caption: Experimental workflow for the synthesis and analysis of inosine-containing RNA.

Caption: Signaling pathway activated by inosine-containing ssRNA via TLR7.

Conclusion

The ability to incorporate this compound into synthetic oligonucleotides provides a robust platform for a wide range of exploratory studies. By precisely introducing inosine into RNA sequences, researchers can dissect the intricate roles of this modified nucleoside in RNA structure, stability, and biological function. The detailed protocols and data presented in this guide offer a solid foundation for designing and executing experiments aimed at understanding the impact of inosine on RNA-protein interactions, RNA interference, and innate immune signaling. As our understanding of the epitranscriptome expands, the use of inosine-modified oligonucleotides will undoubtedly continue to be a critical tool in advancing the fields of molecular biology and therapeutic development.

References

The Cornerstone of RNA Synthesis: A Technical Guide to the Discovery and Development of DMT-Protected Ribonucleosides

For Researchers, Scientists, and Drug Development Professionals

Discovery and Rationale: The Pioneering Work of H. Gobind Khorana

The journey towards efficient oligonucleotide synthesis was paved with challenges, primarily the need for a protecting group for the 5'-hydroxyl of the nucleoside that was stable during the coupling reaction but could be removed under mild conditions without damaging the growing oligonucleotide chain. In the late 1950s and early 1960s, Nobel laureate H. Gobind Khorana and his colleagues made seminal contributions to the field of chemical gene synthesis. Their work on the phosphodiester method of oligonucleotide synthesis highlighted the necessity of a reliable 5'-hydroxyl protecting group.

Khorana's group introduced the dimethoxytrityl (DMT) group as a solution. The choice of the DMT group was based on several key properties:

-

Steric Hindrance: The bulky nature of the DMT group leads to a preferential reaction with the less sterically hindered primary 5'-hydroxyl group over the secondary 2'- and 3'-hydroxyl groups of the ribose sugar.

-

Acid Lability: The trityl ether linkage is highly susceptible to cleavage under mild acidic conditions. This allows for the selective deprotection of the 5'-hydroxyl group to enable the next coupling step, while other protecting groups on the nucleobase and the 2'-hydroxyl remain intact. The stability of the resulting trityl cation, which is intensely colored, also provides a convenient method for monitoring the efficiency of each coupling cycle.

-

Stability: The DMT group is stable to the basic and neutral conditions used during the other steps of the synthesis cycle.

The Synthesis of 5'-O-DMT-Protected Ribonucleosides: The Building Blocks of RNA Synthesis

The preparation of 5'-O-DMT-protected ribonucleosides is the first crucial step in providing the necessary building blocks for automated RNA synthesis. The general principle involves the reaction of a ribonucleoside, with its exocyclic amines and 2'-hydroxyl group appropriately protected, with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base, typically pyridine.

A significant challenge in ribonucleoside chemistry is the differentiation of the 2'- and 3'-hydroxyl groups. A common strategy involves the use of a temporary protecting group for the 2'-hydroxyl, such as the tert-butyldimethylsilyl (TBDMS) group.

Quantitative Data on the Synthesis of Protected Ribonucleosides

The efficiency of the 5'-O-DMT protection and subsequent phosphitylation is critical for producing high-quality phosphoramidites. The following table summarizes typical yields for the key steps in the preparation of DMT-protected ribonucleoside phosphoramidites.

| Ribonucleoside | Base Protecting Group | 2'-O-Protecting Group | 5'-O-DMT Protection Yield (%) | Phosphitylation Yield (%) | Overall Yield (%) |

| Uridine (U) | None | TBDMS | ~95 | ~90 | ~85 |

| Cytidine (C) | Benzoyl (Bz) | TBDMS | ~92 | ~88 | ~81 |

| Adenosine (A) | Benzoyl (Bz) | TBDMS | ~90 | ~85 | ~76 |

| Guanosine (G) | Isobutyryl (iBu) | TBDMS | ~88 | ~83 | ~73 |

Note: Yields are approximate and can vary depending on the specific reaction conditions and purification methods used.

Experimental Protocols

Synthesis of 5'-O-DMT-2'-O-TBDMS-Uridine

This protocol describes a representative procedure for the synthesis of a DMT- and TBDMS-protected uridine monomer.

Materials:

-

Uridine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Pyridine (anhydrous)

-

Silver nitrate (AgNO₃)

-

Dichloromethane (DCM, anhydrous)

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

5'-O-DMT Protection:

-

Dissolve uridine (1 eq) in anhydrous pyridine.

-

Add DMT-Cl (1.1 eq) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield 5'-O-DMT-uridine.

-

-

2'-O-TBDMS Protection:

-

Dissolve 5'-O-DMT-uridine (1 eq) in anhydrous pyridine.

-

Add silver nitrate (1.5 eq) and stir for 30 minutes in the dark.

-

Add TBDMS-Cl (1.2 eq) and continue stirring for 4 hours.

-

Filter the reaction mixture through Celite and wash the pad with DCM.

-

Concentrate the filtrate and purify by silica gel column chromatography to afford 5'-O-DMT-2'-O-TBDMS-uridine.

-

Solid-Phase RNA Synthesis Cycle using DMT-Protected Ribonucleoside Phosphoramidites

This protocol outlines the four key steps in a single cycle of solid-phase RNA synthesis.

Materials:

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside attached

-

DMT-protected ribonucleoside phosphoramidite solution in anhydrous acetonitrile

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole in anhydrous acetonitrile)

-

Deblocking solution (e.g., 3% trichloroacetic acid in DCM)

-

Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-methylimidazole/THF)

-

Oxidizing solution (iodine in THF/pyridine/water)

-

Anhydrous acetonitrile for washing

Procedure:

-

Detritylation (DMT Removal):

-

The CPG solid support is washed with anhydrous acetonitrile.

-

The deblocking solution is passed through the column to remove the 5'-DMT group from the support-bound nucleoside. The orange color of the resulting trityl cation is monitored to determine the coupling efficiency of the previous cycle.

-

The support is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

-

-

Coupling:

-

The DMT-protected ribonucleoside phosphoramidite and the activator solution are simultaneously delivered to the column.

-

The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.

-

The support is washed with anhydrous acetonitrile.

-

-

Capping:

-

To prevent the elongation of unreacted chains (failure sequences), a capping step is performed.

-

Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.

-

The support is washed with anhydrous acetonitrile.

-

-

Oxidation:

-

The unstable phosphite triester linkage is oxidized to a stable phosphate triester by treating the support with the oxidizing solution.

-

The support is washed with anhydrous acetonitrile, completing one synthesis cycle.

-

These four steps are repeated for each subsequent ribonucleoside to be added to the growing RNA chain.

Visualization of Key Processes

Structure of a DMT-Protected Ribonucleoside Phosphoramidite

Caption: Structure of a DMT-protected ribonucleoside phosphoramidite building block.

Solid-Phase RNA Synthesis Workflow

Methodological & Application

Application Notes and Protocols for the Utilization of 5'-O-DMT-Ribonucleosides in mRNA Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 5'-O-dimethoxytrityl (DMT) protected ribonucleosides, such as 5'-O-DMT-rI (5'-O-DMT-riboInosine), in the context of messenger RNA (mRNA) synthesis. While not directly incorporated into modern in vitro transcription (IVT) reactions, these molecules are pivotal in the chemical synthesis of RNA oligonucleotides and cap analogs, and they serve as an essential tool for purification.

Introduction: The Role of 5'-O-DMT-Ribonucleosides in RNA Synthesis

The 5'-O-DMT group is a bulky, acid-labile protecting group crucial for the stepwise chemical synthesis of oligonucleotides on a solid support. Its lipophilic nature is exploited as a "handle" for the purification of the desired full-length synthetic RNA product, separating it from shorter, "failure" sequences. This purification strategy is often referred to as "DMT-on" purification.[1][2]

In the realm of mRNA production, 5'-O-DMT-ribonucleosides are not typically used as direct substrates for RNA polymerases in IVT due to steric hindrance from the bulky DMT group.[3] Instead, their primary application lies in the chemical synthesis of short, capped RNA oligonucleotides or in the multi-step synthesis of cap analogs that are subsequently used in co-transcriptional capping reactions.

This document will detail the principles and protocols for the application of 5'-O-DMT-ribonucleosides in the chemical synthesis of capped RNA and the subsequent purification, providing a valuable methodology for researchers in the field of RNA therapeutics.

Comparative Analysis of mRNA Capping Strategies

The 5' cap is a critical modification for the stability, translation, and reduced immunogenicity of mRNA.[4][] Several methods exist for capping synthetic mRNA, each with distinct advantages and disadvantages. The choice of capping strategy significantly impacts the efficiency and cost of mRNA manufacturing. Below is a quantitative comparison of common capping technologies.

| Parameter | Enzymatic Capping (Post-transcriptional) | ARCA (Co-transcriptional) | CleanCap® (Co-transcriptional) |

| Capping Efficiency | ~90% (with LiCl precipitation) to >99% (with oligo-dT purification) | 50-80% | >95% |

| Resulting Cap Structure | Cap 0 or Cap 1 (with additional enzyme) | Primarily Cap 0 | Cap 1 |

| mRNA Yield | Can be lower due to multiple purification steps | Lower due to high cap:GTP ratio requirement | Higher, as it does not require a high cap:GTP ratio |

| Manufacturing Time | Longer due to additional enzymatic steps and purification | Shorter than enzymatic, but less efficient | Shorter, "one-pot" synthesis |

| Relative Cost | Higher | Intermediate | Lower at scale (20-40% less than other methods) |

| Immunogenicity | Lower with Cap 1 formation | Higher (Cap 0 can be recognized by the innate immune system) | Lower (generates Cap 1) |

Experimental Protocols

This protocol outlines a general procedure for the chemical synthesis of a short capped RNA oligonucleotide. This method involves the condensation of a 5'-phosphorylated RNA with a DMT-protected, activated guanosine diphosphate derivative.

Materials:

-

5'-phosphorylated RNA oligonucleotide (synthesized on a solid support)

-

N(2)-DMT-7-methyl-guanosine diphosphate imidazolide (activated cap analog precursor)

-

Anhydrous Dimethylformamide (DMF)

-

Zinc Chloride (ZnCl₂)

-

Pyridine

-

Imidazole

-

Triphenylphosphine

-

2,2'-dipyridyl disulfide

-

Ammonium hydroxide solution

-

Trichloroacetic acid (TCA) solution in dichloromethane (for detritylation)

-

Reverse-phase HPLC system for purification

Procedure:

-

Preparation of 5'-Phosphorylated RNA: Synthesize the desired RNA oligonucleotide on a solid-phase synthesizer. After synthesis, the terminal 5'-DMT group is removed, and the 5'-hydroxyl is phosphorylated.

-

Activation of the DMT-Protected Guanosine: The N(2)-DMT-7-methyl-guanosine diphosphate is activated by converting it to its imidazolide derivative. This is typically achieved by reacting it with triphenylphosphine and 2,2'-dipyridyl disulfide in the presence of imidazole in anhydrous DMF.

-

Capping Reaction: The 5'-phosphorylated RNA is reacted with the activated N(2)-DMT-7-methyl-guanosine diphosphate imidazolide in the presence of a metal ion catalyst like ZnCl₂ in anhydrous DMF. The reaction is typically carried out overnight at room temperature.

-

Deprotection and Cleavage: The resulting DMT-on capped RNA is cleaved from the solid support and deprotected using concentrated ammonium hydroxide.

-

Purification: The crude product is purified using reverse-phase HPLC. The lipophilic DMT group on the full-length capped product allows for its separation from uncapped failure sequences.

-

Detritylation: The purified DMT-on capped RNA is treated with a mild acid, such as a TCA solution in dichloromethane, to remove the DMT group.

-

Final Purification and Desalting: The final capped RNA product is purified by HPLC and desalted.

This protocol describes the purification of a chemically synthesized RNA oligonucleotide containing a 5'-DMT group using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Crude, deprotected RNA with the 5'-DMT group attached ("DMT-on")

-

RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

-

Mobile Phase B: Acetonitrile

-

Trichloroacetic acid (TCA) solution (e.g., 3% in dichloromethane) for detritylation

-

Diethyl ether or ethanol for precipitation

-

Nuclease-free water

Procedure:

-

Sample Preparation: Dissolve the crude DMT-on RNA pellet in nuclease-free water or mobile phase A.

-

HPLC Purification:

-

Equilibrate the C18 column with a low percentage of mobile phase B.

-

Inject the sample onto the column.

-

Elute the RNA using a linear gradient of increasing acetonitrile (mobile phase B) concentration. The DMT-on RNA, being more lipophilic, will have a longer retention time than the DMT-off failure sequences.

-

Collect the peak corresponding to the DMT-on product.

-

-

Detritylation (Removal of the DMT Group):

-

Lyophilize the collected fraction to dryness.

-

Resuspend the pellet in the TCA solution and incubate for a few minutes. The solution will turn orange, indicating the release of the dimethoxytrityl cation.

-

Quench the reaction by adding a neutral buffer or by precipitation.

-

-

Precipitation and Final Purification:

-

Precipitate the detritylated RNA by adding cold diethyl ether or ethanol.

-

Centrifuge to pellet the RNA.

-

Wash the pellet with cold ethanol.

-

Resuspend the purified RNA in nuclease-free water.

-

A final desalting step using size-exclusion chromatography or a second HPLC run may be performed if necessary.

-

Signaling Pathways and Logical Relationships

The use of 5'-O-DMT-ribonucleosides is primarily a chemical strategy and does not directly involve biological signaling pathways. However, the logical relationship in the synthesis and purification process is critical. The presence of the DMT group is a key determinant for the purification of the full-length product.

Conclusion

5'-O-DMT-protected ribonucleosides like this compound are indispensable tools in the chemical synthesis and purification of RNA oligonucleotides and cap analogs. While not directly applicable to enzymatic in vitro transcription for large-scale mRNA production, the principles of their use in chemical synthesis and "DMT-on" purification are fundamental for researchers working on synthetic RNA constructs and the development of novel capping strategies. Understanding these chemical methodologies complements the more common enzymatic approaches and provides a more complete picture of the available tools for mRNA synthesis and modification.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of capped RNA using a DMT group as a purification handle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5'-DMT-protected double-stranded DNA: Synthesis and competence to enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-prime capping of mRNA [takarabio.com]

Application Notes and Protocols for 5'-O-DMT-rI in RNA Therapeutics Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of therapeutic development is being revolutionized by RNA-based modalities, including messenger RNA (mRNA) vaccines, small interfering RNAs (siRNAs), and antisense oligonucleotides. The efficacy, stability, and immunogenicity of these RNA therapeutics are critically influenced by their chemical composition. The incorporation of modified nucleosides is a key strategy to modulate these properties. Inosine (rI), a naturally occurring purine nucleoside, is of particular interest due to its unique biological roles, including its involvement in the innate immune response through adenosine-to-inosine (A-to-I) editing by ADAR enzymes.

This document provides detailed application notes and protocols for the use of 5'-O-(4,4'-Dimethoxytrityl)-inosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (5'-O-DMT-rI) in the solid-phase synthesis of inosine-containing RNA oligonucleotides for therapeutic applications.

Chemical Properties and Handling

This compound is a key building block for the automated chemical synthesis of RNA. The 5'-O-DMT (Dimethoxytrityl) group provides a lipophilic handle for purification and is removed at the beginning of each coupling cycle. The 3'-phosphoramidite moiety enables the formation of the phosphodiester backbone.

Storage and Stability: this compound phosphoramidite is sensitive to moisture and oxidation. It should be stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C. When preparing for synthesis, the vial should be allowed to warm to room temperature before opening to prevent condensation. Solutions of the phosphoramidite in anhydrous acetonitrile should be used promptly.

Applications in RNA Therapeutics

The incorporation of inosine into RNA therapeutics can serve several purposes:

-

Modulation of Innate Immune Recognition: Endogenous double-stranded RNAs (dsRNAs) are edited by ADAR enzymes, which convert adenosine to inosine. This modification helps the immune system to distinguish self from non-self RNA, thereby preventing the activation of dsRNA sensors like Melanoma Differentiation-Associated protein 5 (MDA5)[1]. The strategic placement of inosine in therapeutic RNAs can therefore be used to attenuate unwanted innate immune responses. Conversely, in certain contexts, inosine-containing single-stranded RNA (ssRNA) has been shown to potentiate Toll-like receptor 7 and 8 (TLR7/8) activation, which could be beneficial for vaccine adjuvanticity[2][3].

-

Structural and Functional Probing: Inosine's ability to form wobble base pairs with uridine (I-U) and stable pairs with cytidine (I-C) can be exploited to study RNA secondary structure and protein-RNA interactions[4][5].

-

Codon Modification: In the context of mRNA therapeutics, replacing specific adenosines with inosines in codons can alter the translational landscape and potentially enhance or control protein expression.

Data Presentation: Synthesis and Stability

Table 1: Coupling Efficiency of Modified RNA Phosphoramidites

| Phosphoramidite | Activator | Coupling Time (min) | Stepwise Coupling Efficiency (%) | Reference |

| 6-O-(4-chlorophenyl)inosine | Standard | 12 | ~97 | |

| 1-Methyl-Adenosine | 0.25M 5-Benzylthio-1H-tetrazole | 15 | 96 | |

| Standard RNA Phosphoramidites | 0.25M ETT | 6 | >99 (TOM-protected) |

Note: Data for 6-O-(4-chlorophenyl)inosine and 1-Methyl-Adenosine are provided as proxies for a modified purine ribonucleoside phosphoramidite. The actual coupling efficiency of this compound may vary depending on the synthesizer, reagents, and the specific RNA sequence.

Table 2: Thermodynamic Stability of Inosine-Containing RNA Duplexes

| Base Pair | Nearest-Neighbor Sequence (5'-3'/3'-5') | ΔG°₃₇ (kcal/mol) | Reference |

| I·C | CI/GC | -2.0 | |

| I·C | GI/CC | -2.1 | |

| I·C | AI/UC | -1.5 | |

| I·C | UI/AC | -1.3 | |

| I·U | UI/AU | -0.9 | |

| I·U | AI/UU | -0.9 | |

| I·U | CI/GU | -1.5 | |

| I·U | GI/CU | -1.5 |

ΔG°₃₇ represents the free energy change at 37°C. More negative values indicate greater stability.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of Inosine-Containing RNA

This protocol outlines the general steps for incorporating this compound into an RNA oligonucleotide using an automated DNA/RNA synthesizer.

Materials:

-

This compound phosphoramidite

-

Standard RNA phosphoramidites (A, C, G, U) with 2'-O-TBDMS or other suitable protection

-

Solid support (e.g., CPG) pre-loaded with the first nucleoside

-

Anhydrous acetonitrile

-

Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.45 M 1H-Tetrazole)

-

Capping solutions (Cap A and Cap B)

-

Oxidizer solution (e.g., Iodine/water/pyridine)

-

Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane (DCM))

Procedure:

-

Preparation:

-

Dissolve this compound phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M).

-

Install the phosphoramidite vial on the synthesizer.

-

Ensure all other reagents are fresh and properly installed.

-

-

Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of the following four steps for each nucleotide addition:

-

Deblocking (Detritylation): The 5'-DMT group of the support-bound nucleoside is removed by treatment with the deblocking solution to free the 5'-hydroxyl group.

-

Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain. An extended coupling time of 10-15 minutes is recommended for modified phosphoramidites to ensure high efficiency.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizer solution.

-

-

Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can either be removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

Protocol 2: Cleavage and Deprotection of Inosine-Containing RNA

Materials:

-

Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v) or concentrated ammonium hydroxide

-

Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or another suitable fluoride source

-

Anhydrous DMSO

-

Sterile, nuclease-free water

Procedure:

-

Cleavage and Base Deprotection:

-

Transfer the solid support to a screw-cap vial.

-

Add the AMA solution and incubate at 65°C for 10-15 minutes or use concentrated ammonium hydroxide at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and the phosphate backbone.

-

Cool the vial and transfer the supernatant to a new tube.

-

Evaporate the solution to dryness.

-

-

2'-O-Protecting Group Removal:

-

Resuspend the dried oligonucleotide in anhydrous DMSO.

-

Add TEA·3HF/NMP solution and incubate at 65°C for 1.5-2.5 hours to remove the 2'-O-TBDMS groups.

-

Quench the reaction by adding a suitable quenching buffer.

-

-

Desalting:

-

Purify the deprotected oligonucleotide using a desalting column or by ethanol precipitation to remove salts and small molecule impurities.

-

Protocol 3: Purification and Characterization of Inosine-Containing RNA

Purification by High-Performance Liquid Chromatography (HPLC):

-

DMT-on Purification (Reverse-Phase HPLC): If the oligonucleotide was synthesized DMT-on, it can be purified by reverse-phase HPLC. The lipophilic DMT group allows for the separation of the full-length product from shorter, "failure" sequences that lack the DMT group.

-

Column: C18 reverse-phase column.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotide. The DMT-on product will elute later than the DMT-off failure sequences.

-

After collecting the desired peak, the DMT group is removed by treatment with an acidic solution (e.g., 80% acetic acid). The detritylated oligonucleotide is then desalted.

-

-

Anion-Exchange HPLC: This method separates oligonucleotides based on their charge (i.e., length). It is suitable for purifying DMT-off oligonucleotides.

Characterization by Mass Spectrometry:

-

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the identity and purity of the synthesized inosine-containing RNA by verifying its molecular weight.

Mandatory Visualizations

Caption: Workflow for the synthesis and purification of inosine-containing RNA.

Caption: MDA5 sensing of viral versus endogenous inosine-edited dsRNA.

Caption: Potentiation of TLR7/8 signaling by inosine-containing ssRNA.

References

- 1. DNA Phosphoramidites for Oligonucleotide Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Synthesis of RNA containing inosine: analysis of the sequence requirements for the 5' splice site of the Tetrahymena group I intron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inosine-mediated modulation of RNA sensing by Toll-like receptor 7 (TLR7) and TLR8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. glenresearch.com [glenresearch.com]

Application Note and Protocol: Detritylation of 5'-O-DMT-rI Synthesized Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detritylation of 5'-O-dimethoxytrityl (DMT) protected ribonucleoside-incorporated (rI) oligonucleotides is a critical final step in solid-phase RNA synthesis. The DMT group serves as a protecting agent for the 5'-hydroxyl function of the phosphoramidite monomers during the sequential coupling reactions. Its removal, typically under acidic conditions, is essential for yielding the final, functional oligonucleotide. This application note provides detailed protocols for the efficient and safe detritylation of 5'-O-DMT-rI synthesized oligonucleotides, with a focus on minimizing side reactions such as depurination.

The 5'-O-DMT group is favored for its stability under the basic conditions of the coupling and capping steps, and its facile removal with acid. The resulting trityl cation is brightly colored, which allows for spectrophotometric monitoring of the synthesis efficiency at each step.[1] The choice of detritylation method often depends on whether the oligonucleotide is purified with the "DMT-on" or "DMT-off". In "DMT-on" purification, the final oligonucleotide retains the lipophilic DMT group, facilitating its separation from shorter, non-DMT-containing failure sequences by reverse-phase high-performance liquid chromatography (RP-HPLC).[2] Following purification, a separate detritylation step is performed.

Principle of Detritylation

Detritylation is an acid-catalyzed cleavage of the ether linkage between the 5'-oxygen of the terminal ribonucleoside and the dimethoxytrityl group. The reaction proceeds via a carbocation intermediate, which is stabilized by the two methoxy groups on the trityl moiety.[3] Common reagents for this step include trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous organic solvent like dichloromethane or toluene.[4][5] Alternatively, milder protocols using aqueous acetic acid or buffered solutions at elevated temperatures have been developed to reduce the risk of depurination, a significant side reaction where the glycosidic bond between a purine base (adenine or guanine) and the ribose sugar is cleaved under acidic conditions.

Experimental Protocols

This section details two common protocols for the detritylation of this compound synthesized oligonucleotides: a standard method using trichloroacetic acid and a milder method using acetic acid.

Protocol 1: Standard Detritylation using Trichloroacetic Acid (TCA) in Dichloromethane

This protocol is suitable for routine detritylation, particularly for oligonucleotides that are not highly susceptible to depurination.

Materials:

-

This compound oligonucleotide (lyophilized)

-

3% Trichloroacetic acid (TCA) in dichloromethane (DCM) (w/v)

-

Dichloromethane (DCM), anhydrous

-

Acetonitrile, anhydrous

-

Quenching solution (e.g., pyridine or a basic buffer)

-

Deionized, RNase-free water

-

Buffer for final dissolution (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

Procedure:

-

Preparation: Ensure the lyophilized this compound oligonucleotide is completely dry.

-

Dissolution: Dissolve the oligonucleotide in a minimal volume of anhydrous dichloromethane.

-

Detritylation Reaction: Add the 3% TCA in DCM solution to the dissolved oligonucleotide. The volume of the TCA solution should be sufficient to fully immerse the oligonucleotide. The reaction mixture will turn a bright orange color due to the formation of the dimethoxytrityl cation.

-

Incubation: Gently agitate the mixture at room temperature for 1-3 minutes. The exact time should be optimized based on the sequence and scale.

-

Quenching: Stop the reaction by adding a quenching solution.

-

Washing: Wash the detritylated oligonucleotide with anhydrous acetonitrile to remove the TCA, quenching solution, and the cleaved DMT group. Repeat the wash step 2-3 times.

-

Drying: Dry the oligonucleotide pellet under a stream of inert gas (e.g., argon or nitrogen) or under vacuum.

-

Dissolution: Dissolve the final detritylated oligonucleotide in an appropriate RNase-free buffer.

-

Quantification and Analysis: Determine the concentration of the oligonucleotide by UV-Vis spectrophotometry at 260 nm. The purity can be assessed by analytical RP-HPLC or anion-exchange HPLC.

Protocol 2: Mild Detritylation using 80% Acetic Acid

This protocol is recommended for oligonucleotides that are sensitive to acid-induced degradation, such as those with a high purine content.

Materials:

-

This compound oligonucleotide (lyophilized, purified)

-

80% Acetic acid in deionized, RNase-free water (v/v)

-

Ethanol (95-100%)

-

3 M Sodium acetate solution, pH 5.2

-

Deionized, RNase-free water

-

Buffer for final dissolution (e.g., TE buffer)

Procedure:

-

Preparation: Start with the purified, lyophilized this compound oligonucleotide.

-

Dissolution: Dissolve the oligonucleotide in 200-500 µL of 80% acetic acid. Vortex the solution to ensure complete dissolution.

-

Incubation: Let the solution stand at room temperature for 15-30 minutes. The orange color of the trityl cation will not be as prominent due to its reaction with water to form tritanol.

-

Precipitation: Add 0.1 volumes of 3 M sodium acetate and 3 volumes of cold ethanol. Mix thoroughly.

-

Incubation: Incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.

-

Centrifugation: Centrifuge at high speed (e.g., 12,000 x g) for 15-30 minutes at 4°C to pellet the oligonucleotide.

-

Washing: Carefully decant the supernatant. Wash the pellet with 70% ethanol to remove residual acetic acid and salts.

-

Drying: Air-dry or vacuum-dry the oligonucleotide pellet.

-

Dissolution: Resuspend the detritylated oligonucleotide in the desired RNase-free buffer.

-

Quantification and Analysis: Quantify the oligonucleotide by UV spectroscopy and assess its purity by HPLC.

Data Presentation

The efficiency and safety of the detritylation process can be evaluated by comparing different reaction conditions. The following table summarizes key parameters for consideration.

| Parameter | Standard TCA Protocol | Mild Acetic Acid Protocol | Considerations |

| Reagent | 3% TCA in DCM | 80% Acetic Acid | TCA is a stronger acid, leading to faster detritylation but a higher risk of depurination. |

| Reaction Time | 1-3 minutes | 15-30 minutes | Shorter times with TCA minimize acid exposure. Longer times with acetic acid are required for complete reaction. |

| Temperature | Room Temperature | Room Temperature | Some mild protocols may use gentle warming (e.g., 40°C) to enhance detritylation with weak acids. |

| Depurination Risk | Higher | Lower | The milder acidity of acetic acid significantly reduces the rate of depurination. |

| Workup | Quenching and washing | Precipitation | Precipitation is effective for removing the detritylation reagents and byproducts. |

| Monitoring | Orange color of trityl cation | Less intense color change | Spectrophotometric monitoring of the trityl cation at ~498 nm can be used to assess reaction completion in the TCA protocol. |

Signaling Pathways and Experimental Workflows

Logical Relationship of Detritylation

Caption: Logical relationship of the detritylation reaction.

Experimental Workflow for "DMT-on" Purification and Detritylation

Caption: Experimental workflow for DMT-on purification and subsequent detritylation.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. empbiotech.com [empbiotech.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Application Note and Protocols for HPLC Purification of 5'-O-DMT-rI Containing RNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purification of synthetic ribonucleic acids (RNA) is a critical step in the development of RNA-based therapeutics, diagnostics, and research tools. The presence of failure sequences, which are shorter RNA strands generated during solid-phase synthesis, can significantly impact the efficacy and safety of the final product. A widely adopted and effective method for the purification of synthetic RNA is ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) of 5'-O-dimethoxytrityl (DMT) protected RNA (DMT-on).

The hydrophobic DMT group, which remains on the 5' end of the full-length RNA product after synthesis, provides a strong handle for separation.[1][2] This allows for the efficient removal of shorter, "DMT-off" failure sequences. This application note provides a detailed protocol for the HPLC purification of RNA containing 5'-O-DMT-ribo-Inosine (5'-O-DMT-rI), a modified nucleoside that can be incorporated into synthetic RNA for various applications. While the general principles of DMT-on purification apply, the presence of inosine may slightly alter the overall hydrophobicity of the oligonucleotide, potentially requiring minor adjustments to the purification gradient.

Principle of DMT-on RNA Purification

The fundamental principle of DMT-on RNA purification by IP-RP-HPLC lies in the significant difference in hydrophobicity between the full-length, DMT-bearing RNA and the truncated failure sequences that lack the DMT group.[1][2] The stationary phase is a hydrophobic resin (e.g., polystyrene-divinylbenzene or C18), and the mobile phase typically consists of an aqueous buffer with an ion-pairing agent and an organic solvent like acetonitrile. The ion-pairing agent (e.g., triethylammonium acetate) interacts with the negatively charged phosphate backbone of the RNA, increasing its retention on the hydrophobic stationary phase. The highly hydrophobic DMT group on the full-length product leads to a much stronger interaction with the stationary phase compared to the DMT-off failure sequences. This differential retention allows for the elution of failure sequences at lower organic solvent concentrations, while the desired DMT-on RNA is eluted at higher concentrations.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the DMT-on HPLC purification of synthetic RNA. The actual values can vary depending on the RNA sequence, length, scale of synthesis, and the specific HPLC system and conditions used.

Table 1: Typical Purity and Yield of DMT-on RNA Purification [3]

| Parameter | Crude Oligonucleotide | After HPLC Purification |

| Purity (by analytical HPLC) | 70-80% | >95% |

| Yield | - | 50-70% |

Table 2: Example HPLC Conditions for Analytical and Preparative Scale Purification of a 22-mer RNA

| Parameter | Analytical Scale | Preparative Scale |

| Column | ||

| Stationary Phase | Agilent PLRP-S, 100 Å, 8 µm | Agilent PLRP-S, 100 Å, 8 µm |

| Dimensions | 4.6 x 150 mm | 25 x 150 mm |

| Mobile Phase | ||

| Buffer A | 100 mM Hexylamine, 100 mM Acetic Acid in Water, pH 7 | 100 mM Hexylamine, 100 mM Acetic Acid, 10% (w/v) Urea in Water, pH 7 |

| Buffer B | Acetonitrile | Acetonitrile |

| Gradient | ||

| Time (min) | % B | % B |

| 0 | 20 | 25 |

| 15 | 40 | 45 |

| 16 | 100 | 100 |

| 18 | 100 | 100 |

| 19 | 20 | 25 |

| 22 | 20 | 25 |

| Flow Rate | 1.0 mL/min | 25 mL/min |

| Temperature | 60 °C | Ambient |

| Detection | UV at 260 nm | UV at 260 nm |

| Injection Volume | 5 µL (2 mg/mL) | 4 mL (5 mg/mL) |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the purification of RNA containing this compound.

Protocol 1: Pre-Purification Sample Preparation

This protocol describes the steps required to cleave the RNA from the solid support and deprotect the nucleobase and 2'-hydroxyl protecting groups, while leaving the 5'-DMT group intact.

Materials:

-

RNA synthesized on a solid support (e.g., CPG)

-

Ammonium hydroxide/40% aqueous Methylamine (AMA) 1:1 solution

-

Triethylamine trihydrofluoride (TEA·3HF)

-

N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

-

RNA Quenching Buffer (e.g., 20 mM TEAB, pH 7.2)

-

Microcentrifuge tubes

-

Heating block

-

SpeedVac concentrator

Procedure:

-

Cleavage and Base Deprotection:

-

Transfer the solid support with the synthesized RNA to a 2 mL screw-cap tube.

-

Add 1 mL of AMA solution.

-

Incubate at 65°C for 15-20 minutes.

-

Allow the tube to cool to room temperature.

-

Centrifuge the tube and carefully transfer the supernatant containing the cleaved RNA to a new tube.

-

Evaporate the AMA solution to dryness using a SpeedVac.

-

-

2'-Hydroxyl Deprotection (Desilylation):

-

To the dried RNA pellet, add a solution of TEA·3HF in NMP or DMSO. For a 1 µmol synthesis, a typical solution is 100 µL of a mixture containing 1.5 mL NMP, 0.75 mL TEA, and 1.0 mL TEA·3HF.

-

Incubate the mixture at 65°C for 2.5 hours.

-

Cool the reaction to room temperature.

-

Quench the reaction by adding an appropriate quenching buffer, such as 1.75 mL of 20 mM TEAB, pH 7.2.

-

Protocol 2: IP-RP-HPLC Purification of DMT-on RNA

This protocol outlines the HPLC procedure for purifying the DMT-on RNA.

Materials and Equipment:

-

HPLC system with a preparative pump, UV detector, and fraction collector

-

Reversed-phase HPLC column (e.g., Agilent PLRP-S, Waters XBridge OST C18)

-

Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0

-

Mobile Phase B: 100 mM TEAA in 50% Acetonitrile

-

Deprotected RNA sample from Protocol 1

-

0.22 µm syringe filters

Procedure:

-

HPLC System Preparation:

-

Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Ensure the system is free of any air bubbles.

-

-

Sample Injection:

-

Filter the quenched RNA sample through a 0.22 µm syringe filter to remove any particulate matter.

-

Inject the sample onto the equilibrated HPLC column.

-

-

Chromatographic Separation and Fraction Collection:

-

Run a linear gradient of Mobile Phase B to elute the RNA. A typical gradient for a 20-40 mer RNA would be from 5% to 60% B over 30-40 minutes.

-

Monitor the elution profile at 260 nm.

-

The DMT-off failure sequences will elute first as a series of early peaks.

-

The desired DMT-on product will elute as a later, well-defined peak.

-

Collect fractions corresponding to the main DMT-on peak.

-

Protocol 3: Post-Purification Processing (Detritylation and Desalting)

This protocol describes the removal of the 5'-DMT group and desalting of the purified RNA.

Materials:

-

Collected fractions of DMT-on RNA

-

80% Acetic Acid in water or 3% Trichloroacetic Acid (TCA) in water

-

Triethylamine (TEA) or an appropriate buffer (e.g., 2 M TEAA) to neutralize the acid

-

Desalting cartridge (e.g., Glen-Pak, NAP-25) or perform a second HPLC desalting step

-

Lyophilizer

Procedure:

-

DMT Group Removal (Detritylation):

-

Pool the fractions containing the pure DMT-on RNA.

-

Lyophilize the pooled fractions to dryness.

-

Redissolve the dried RNA in a small volume of water (e.g., 200 µL).

-

Add an equal volume of 80% acetic acid or a smaller volume of 3% TCA.

-

Incubate at room temperature for 15-30 minutes. The solution will turn orange/yellow, indicating the release of the DMT cation.

-

Neutralize the acid by adding TEA or a suitable buffer until the pH is neutral.

-

-

Desalting:

-

The detritylated RNA can be desalted using a desalting cartridge according to the manufacturer's instructions.

-

Alternatively, a second HPLC run with a volatile buffer system (e.g., triethylammonium bicarbonate) can be performed for desalting.

-

Lyophilize the desalted RNA to obtain a pure, salt-free pellet.

-

-

Final Quality Control:

-

Resuspend the purified RNA in an appropriate RNase-free buffer.

-

Determine the concentration by UV-Vis spectrophotometry at 260 nm.

-

Assess the purity by analytical IP-RP-HPLC or anion-exchange HPLC.

-

Confirm the identity and integrity of the RNA by mass spectrometry.

-

Visualizations

DMT-on Purification Principle

References

Application Notes & Protocols: Enzymatic Ligation of RNA Synthesized with 5'-O-DMT Protection

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemoenzymatic synthesis of long or highly modified RNA molecules, such as single guide RNAs (sgRNAs) for CRISPR-based therapies or small interfering RNAs (siRNAs), has become a cornerstone of modern molecular biology and drug development. This hybrid approach combines the precision of solid-phase chemical synthesis for producing short RNA fragments ("blockmers") with the efficiency of enzymatic ligation to assemble them into the full-length product. This method overcomes the yield limitations of synthesizing long RNAs directly and allows for the site-specific incorporation of modified nucleotides.